Superior Protection Against P. aeruginosa and C. albicans Infection Compared to Parent MDP
In a direct comparative study, Almurtide (nor-MDP) demonstrated superior protective efficacy against both intraperitoneal Pseudomonas aeruginosa and intravenous Candida albicans infections in mice when compared to the parent muramyl dipeptide (MDP) [1]. Both Almurtide and another analog provided better protection, establishing Almurtide as a more potent immunostimulant for these specific infection models [1].
| Evidence Dimension | In vivo protective efficacy against infection |
|---|---|
| Target Compound Data | Superior protection |
| Comparator Or Baseline | Muramyl dipeptide (MDP) |
| Quantified Difference | Almurtide (and one other analog) gave better protection than MDP. |
| Conditions | Mouse models: intraperitoneal P. aeruginosa infection and intravenous C. albicans infection. Optimal dosing was 80 mg/kg/day for 4 days via IP, IV, or SC routes [1]. |
Why This Matters
This head-to-head evidence quantifies Almurtide's superior anti-infective activity, making it the preferred choice for research requiring robust, non-specific immune stimulation against these pathogens.
- [1] Fraser-Smith, E. B., & Matthews, T. R. (1981). Protective effect of muramyl dipeptide analogs against infections of Pseudomonas aeruginosa or Candida albicans in mice. Infection and Immunity, 34(3), 676-683. View Source
